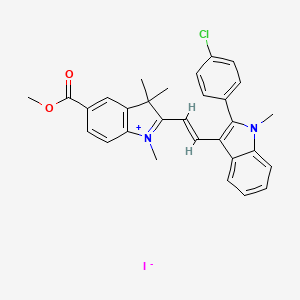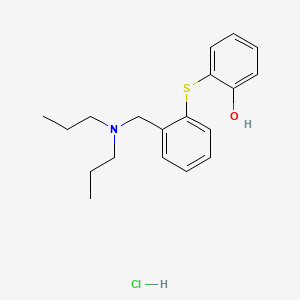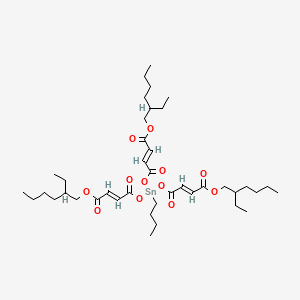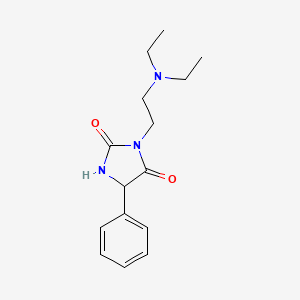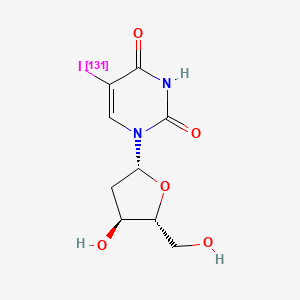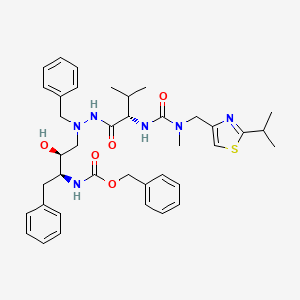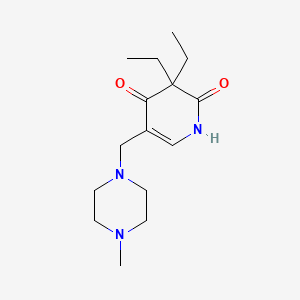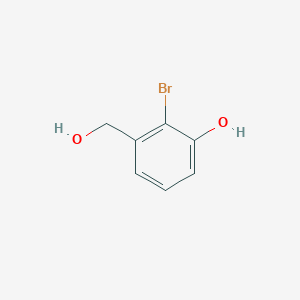
2-Bromo-3-hydroxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-hydroxybenzyl alcohol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxybenzyl alcohol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxybenzyl alcohol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-hydroxybenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
- Oxidation: 3-Hydroxybenzaldehyde, 3-Hydroxybenzoic acid
- Reduction: 3-Hydroxybenzyl alcohol
- Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
2-Bromo-3-hydroxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and bromine groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxybenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.
Comparison with Similar Compounds
- 3-Hydroxybenzyl alcohol
- 2-Bromo-4-hydroxybenzyl alcohol
- 2-Chloro-3-hydroxybenzyl alcohol
Comparison: 2-Bromo-3-hydroxybenzyl alcohol is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form specific hydrogen and halogen bonds. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Properties
CAS No. |
1260761-47-4 |
|---|---|
Molecular Formula |
C7H7BrO2 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
2-bromo-3-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H7BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 |
InChI Key |
ZLSHFFBCOUQVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


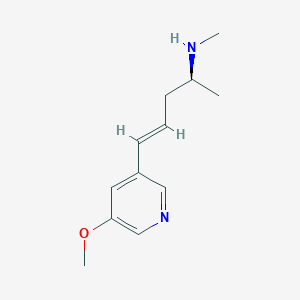
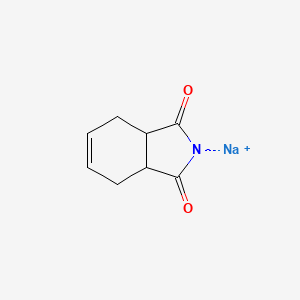
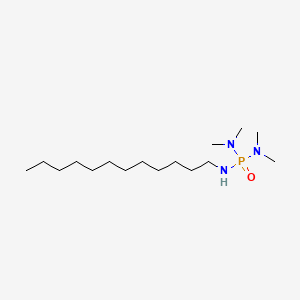
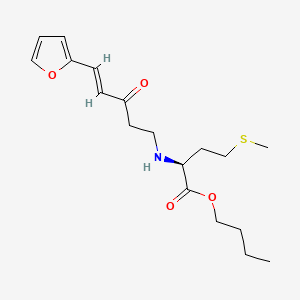
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
